molecular formula C10H15NO4 B13497103 1-Allyloxycarbonyl-2-carboxypiperidine

1-Allyloxycarbonyl-2-carboxypiperidine

Cat. No.: B13497103
M. Wt: 213.23 g/mol
InChI Key: NZJPKTHROVSYLI-UHFFFAOYSA-N
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Description

1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid is a chemical compound with a piperidine ring structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

The synthesis of 1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with prop-2-en-1-yl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography .

Chemical Reactions Analysis

1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using reagents like potassium permanganate to form corresponding carboxylic acids. Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols. Substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme mechanisms and protein interactionsAdditionally, it is used in the industry for the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This inhibition can lead to the modulation of various biochemical pathways, making it a valuable tool for studying enzyme function and regulation.

Comparison with Similar Compounds

1-[(Prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid can be compared to other similar compounds such as 1-[(tert-butoxy)carbonyl]-4-[(prop-2-en-1-yloxy)methyl]piperidine-4-carboxylic acid and (2R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid. These compounds share similar structural features but differ in their functional groups and reactivity.

Properties

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

1-prop-2-enoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C10H15NO4/c1-2-7-15-10(14)11-6-4-3-5-8(11)9(12)13/h2,8H,1,3-7H2,(H,12,13)

InChI Key

NZJPKTHROVSYLI-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCCCC1C(=O)O

Origin of Product

United States

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